2-(Morpholin-4-yl)ethane-1-sulfonamide

Catalog No.
S8260185
CAS No.
M.F
C6H14N2O3S
M. Wt
194.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholin-4-yl)ethane-1-sulfonamide

Product Name

2-(Morpholin-4-yl)ethane-1-sulfonamide

IUPAC Name

2-morpholin-4-ylethanesulfonamide

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

InChI

InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10)

InChI Key

FLTFNDWATZHOMG-UHFFFAOYSA-N

SMILES

C1COCCN1CCS(=O)(=O)N

Canonical SMILES

C1COCCN1CCS(=O)(=O)N

Chemical Properties

-(Morpholin-4-yl)ethane-1-sulfonamide, also known as MES, is a zwitterionic organic compound. Due to its chemical structure, it can act as both an acid and a base, making it a useful buffer in scientific research. The pKa of MES is around 6.15 at 20°C, which means it functions well as a buffer in the physiological pH range (around 7.34). PubChem)

Buffering Applications

MES is a commonly used Good's buffer, a class of buffers specifically designed for biological applications. It is particularly valuable for its ability to maintain a stable pH in environments that mimic physiological conditions. This makes MES suitable for various research areas, including:

  • Biochemistry: MES is useful for studies of enzymes, proteins, and other biomolecules that are sensitive to pH changes. ScienceDirect
  • Cell Biology: Researchers use MES buffers to maintain a constant pH during cell culture experiments. NCBI:
  • Microbiology: MES can be used to create growth media for microorganisms with specific pH requirements.

2-(Morpholin-4-yl)ethane-1-sulfonamide is a chemical compound recognized for its unique structural features, including a morpholine ring and a sulfonamide group. Its molecular formula is C6H14N2O3SC_6H_{14}N_2O_3S and it has a molecular weight of approximately 194.25 g/mol. The compound is notable for its potential biological activity, which has made it a subject of interest in various scientific research fields, particularly in organic synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, resulting in amine derivatives.
  • Substitution: The sulfonamide group allows for nucleophilic substitution reactions with various nucleophiles, producing substituted sulfonamides.

Common Reagents and Conditions

  • Oxidation: Carried out in acidic conditions with hydrogen peroxide.
  • Reduction: Typically conducted in methanol using sodium borohydride.
  • Substitution: Nucleophiles such as amines or thiols are used in the presence of a base .

The biological activity of 2-(Morpholin-4-yl)ethane-1-sulfonamide has been investigated for its potential as an enzyme inhibitor. The compound is thought to interact with specific molecular targets, inhibiting the activity of certain enzymes by binding to their active sites. This mechanism may block substrate access and prevent catalytic reactions, thereby modulating various cellular functions.

The synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonamide typically involves the reaction of morpholine with ethene sulfonyl chloride. This reaction is conducted under controlled conditions, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. The crude product is then purified through recrystallization or chromatography to achieve high purity levels .

Industrial Production

In an industrial setting, the synthesis follows similar routes but utilizes industrial-grade reagents and solvents. The reaction conditions are optimized to maximize yield while minimizing production costs. Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

2-(Morpholin-4-yl)ethane-1-sulfonamide has diverse applications in scientific research and industry:

  • Organic Synthesis: It serves as a reagent and building block for more complex molecules.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications.
  • Chemical Research: Utilized in studies involving enzyme inhibition and cellular signaling pathways .

Several compounds share structural similarities with 2-(Morpholin-4-yl)ethane-1-sulfonamide:

Compound NameStructure FeaturesUnique Aspects
2-(Morpholin-4-yl)ethane-1-sulfonamideMorpholine ring, sulfonamide groupEthene moiety enhances reactivity compared to analogs
2-(Morpholin-4-yl)-2-oxoethylsulfonamideSimilar morpholine structure but lacks ethene moietyDifferent reactivity profile due to structural differences
4-(2-Morpholin-4-yl)-2-oxoethoxyanilineContains morpholine and oxoethoxy groupsDifferent functional groups lead to varied biological effects

The uniqueness of 2-(Morpholin-4-yl)ethane-1-sulfonamide lies in its ethene moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This feature enhances its potential applications in scientific research and industry .

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

194.07251349 g/mol

Monoisotopic Mass

194.07251349 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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